4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one
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Overview
Description
4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chloro group, a nitro group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxy-3,5,6-trimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to nitration and chlorination reactions to introduce the nitro and chloro groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-hydroxy-5-nitropyridine
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
89648-46-4 |
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Molecular Formula |
C15H14ClN3O4 |
Molecular Weight |
335.74 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxy-4-nitrophenyl)diazenyl]-3,4,6-trimethylphenol |
InChI |
InChI=1S/C15H14ClN3O4/c1-7-4-8(2)15(21)14(9(7)3)18-17-11-5-10(16)12(19(22)23)6-13(11)20/h4-6,20-21H,1-3H3 |
InChI Key |
HDBCOXASFWNKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)N=NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)O)C |
Origin of Product |
United States |
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